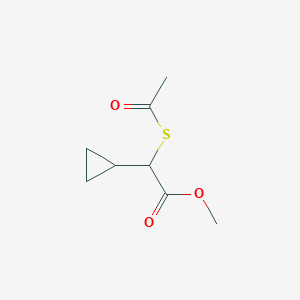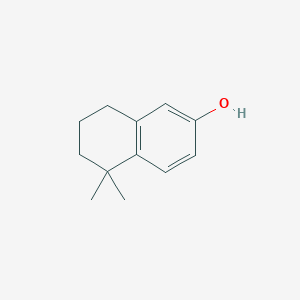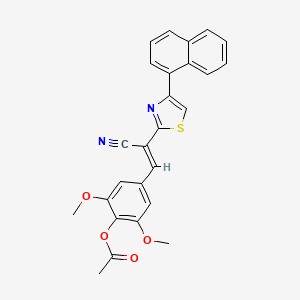![molecular formula C21H25NO6S B2754994 methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate CAS No. 1327178-01-7](/img/structure/B2754994.png)
methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate is a useful research compound. Its molecular formula is C21H25NO6S and its molecular weight is 419.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photochromic Materials
Methylacrylate monomers containing azobenzene groups with heterocyclic sulfonamide substituents have been synthesized and used to prepare homopolymers and copolymers exhibiting photochromic properties. These properties are manifested by trans-cis isomerization of azobenzene fragments in the side chains, induced by illumination with unpolarized and polarized light, demonstrating potential in the development of smart materials and optical devices (Ortyl, Janik, & Kucharski, 2002).
Antifouling and Stimulus-Responsive Polymers
Sulfobetaine copolymers, synthesized through postpolymerization modification of poly(pentafluorophenyl acrylate) with zwitterionic amines, present antifouling properties, hemocompatibility, and stimulus-responsive behavior. This highlights the potential of similar acrylate derivatives in medical applications, including the development of biocompatible coatings and responsive materials (Woodfield et al., 2014).
Polymerization Techniques and Material Synthesis
Studies on methyl acrylate polymerization using different ligands and techniques, such as single-electron transfer-living radical polymerization (SET-LRP), provide insights into controlling polymer properties and functionalities. This research is crucial for synthesizing high-performance polymers with specific characteristics for industrial applications (Nguyen, Levere, & Percec, 2012).
Nitroxide-Mediated Photopolymerization
The development of alkoxyamines bearing chromophore groups for nitroxide-mediated photopolymerization (NMP2) expands the toolbox for creating polymers with unique properties, including the linear growth of polymer chains under UV irradiation. Such advancements pave the way for new polymerization strategies in material science (Guillaneuf et al., 2010).
Polymer Electrolyte Membranes for Fuel Cells
Radiation-induced graft polymerization of methyl acrylate into poly(ethylene-co-tetrafluoroethylene) films, followed by sulfonation, leads to the synthesis of polymer electrolyte membranes (PEMs) with alkylsulfonic acid. These PEMs, with controlled ion-exchange capacity and conductivity, are crucial for the development of efficient fuel cell technologies (Takahashi, Okonogi, Hagiwara, & Maekawa, 2008).
Eigenschaften
IUPAC Name |
methyl (Z)-3-(3,4-dimethoxyanilino)-2-(4-propan-2-ylphenyl)sulfonylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6S/c1-14(2)15-6-9-17(10-7-15)29(24,25)20(21(23)28-5)13-22-16-8-11-18(26-3)19(12-16)27-4/h6-14,22H,1-5H3/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJKELWUWYMHLJ-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC(=C(C=C2)OC)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC(=C(C=C2)OC)OC)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-fluorobenzyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2754911.png)
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2754914.png)
![2-Chloro-1-[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2754916.png)
![2-(4-(Azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2754917.png)

![1-(2-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2754922.png)
![(E)-2-amino-N-(3,5-dimethylphenyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2754924.png)

![4-{[(1-Cyanocyclopentyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2754926.png)

![(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2754928.png)

![N-Methyl-1-[(2R)-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2754933.png)
![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2754934.png)
